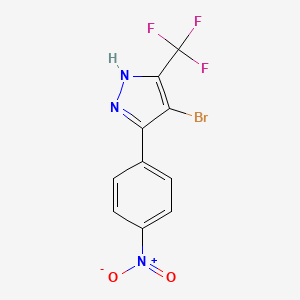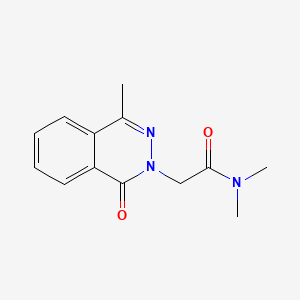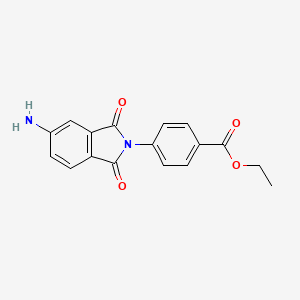![molecular formula C20H11ClFN3O3 B11095358 2-(2-chloro-4-fluorophenyl)-N-[(E)-(4-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11095358.png)
2-(2-chloro-4-fluorophenyl)-N-[(E)-(4-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-CHLORO-4-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]-N-[(E)-1-(4-NITROPHENYL)METHYLIDENE]AMINE is a complex organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a benzoxazole ring, which is a fused heterocyclic structure containing both benzene and oxazole rings
Preparation Methods
The synthesis of N-[2-(2-CHLORO-4-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]-N-[(E)-1-(4-NITROPHENYL)METHYLIDENE]AMINE typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chloro-4-fluoroaniline and 4-nitrobenzaldehyde.
Formation of Benzoxazole Ring: The 2-chloro-4-fluoroaniline undergoes a cyclization reaction with an appropriate reagent to form the benzoxazole ring.
Condensation Reaction: The benzoxazole derivative is then subjected to a condensation reaction with 4-nitrobenzaldehyde in the presence of a suitable catalyst to form the final product.
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of solvents to increase yield and purity.
Chemical Reactions Analysis
N-[2-(2-CHLORO-4-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]-N-[(E)-1-(4-NITROPHENYL)METHYLIDENE]AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-(2-CHLORO-4-FLU
Properties
Molecular Formula |
C20H11ClFN3O3 |
|---|---|
Molecular Weight |
395.8 g/mol |
IUPAC Name |
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-1-(4-nitrophenyl)methanimine |
InChI |
InChI=1S/C20H11ClFN3O3/c21-17-9-13(22)3-7-16(17)20-24-18-10-14(4-8-19(18)28-20)23-11-12-1-5-15(6-2-12)25(26)27/h1-11H |
InChI Key |
CJDMIHDHXIIYQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC3=C(C=C2)OC(=N3)C4=C(C=C(C=C4)F)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)phenol](/img/structure/B11095275.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B11095276.png)

![Ethyl 4-[(4-methoxy-6-methylpyrimidin-2-yl)oxy]benzoate](/img/structure/B11095294.png)
![ethyl (2Z)-2-[3-bromo-4-(2-methoxy-2-oxoethoxy)benzylidene]-7-methyl-3-oxo-5-[4-(propan-2-yl)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11095303.png)
![N-(2-butyl-3-propylquinolin-4-yl)-2-[4-(phenylcarbonyl)piperazin-1-yl]acetamide](/img/structure/B11095311.png)
![6-nitro-2-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11095319.png)

![N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-(4-methylphenyl)pyridine-2-carboxamide](/img/structure/B11095330.png)
![N'-[(1Z,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B11095341.png)

![5-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}-7-nitroquinolin-8-ol](/img/structure/B11095348.png)
![N-(3-bromophenyl)-3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B11095361.png)
![2-{[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]amino}-2-oxoethyl (2E)-3-(4-nitrophenyl)prop-2-enoate](/img/structure/B11095368.png)
